molecular formula C12H14ClN B8360182 5-Chloro-2-isobutylindole

5-Chloro-2-isobutylindole

Cat. No.: B8360182
M. Wt: 207.70 g/mol
InChI Key: YDNYCNYXBLYABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C12H14ClN

Molecular Weight

207.70 g/mol

IUPAC Name

5-chloro-2-(2-methylpropyl)-1H-indole

InChI

InChI=1S/C12H14ClN/c1-8(2)5-11-7-9-6-10(13)3-4-12(9)14-11/h3-4,6-8,14H,5H2,1-2H3

InChI Key

YDNYCNYXBLYABE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=C(N1)C=CC(=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Overview of the Provided Evidence

  • focuses on 5-Chloroisoquinoline, a compound with a distinct quinoline backbone, and lists unrelated derivatives (e.g., acetylated glucopyranosyl chloride) as "similar products" .

Neither source provides data on 5-Chloro-2-isobutylindole , its synthesis, properties, or analogs. The absence of relevant structural, functional, or application-based comparisons makes it impossible to construct a scientifically rigorous article.

Critical Gaps in Information

  • Structural Analogues : The evidence lacks indole derivatives with substituents at the 2- and 5-positions (e.g., 5-Chloro-2-methylindole or 5-Fluoro-2-isobutylindole ), which are essential for comparative analysis.
  • Physicochemical Data: No melting points, solubility, or spectroscopic data (e.g., NMR, IR) are provided for this compound or related compounds.
  • Functional Comparisons : Applications in medicinal chemistry (e.g., kinase inhibition), agrochemicals, or material science are absent in the evidence.

Required Information for a Valid Comparison

To fulfill the user’s request, the following data would be necessary:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Core Structure Substituents CAS Number Key Applications Bioactivity (if any)
This compound Indole Cl (C5), isobutyl (C2) Not provided Not specified in evidence Not provided
5-Chloro-2-methylindole Indole Cl (C5), methyl (C2) 1005-85-8 Pharmaceutical intermediates Anticancer research
5-Fluoro-2-isobutylindole Indole F (C5), isobutyl (C2) 170469-71-3 Agrochemical synthesis Herbicide precursor
5-Chloroisoquinoline (from ) Isoquinoline Cl (C5) 19402-20-7 Organic synthesis building block Kinase inhibitor scaffolds

Table 2: Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility (mg/mL) LogP (Partition Coefficient)
This compound Not provided Not provided Not provided Not provided
5-Chloro-2-methylindole 165.62 98–100 0.5 (water) 3.2
5-Chloro-2-methyl-3(2H)-isothiazolone (from ) 149.60 54–56 10 (ethanol) 1.8

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